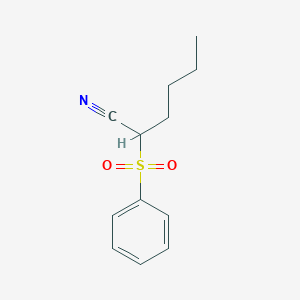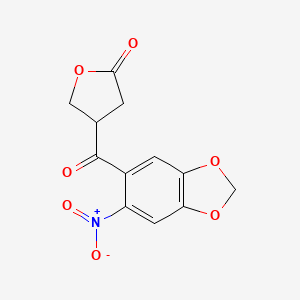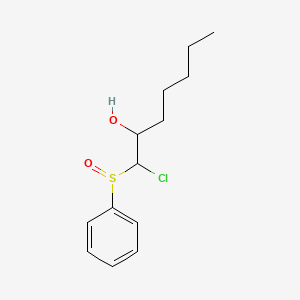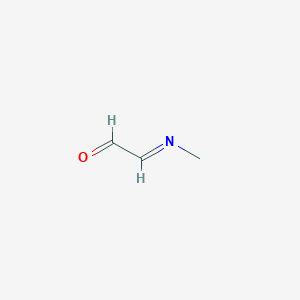
(2E)-(Methylimino)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-(Methylimino)acetaldehyde is an organic compound characterized by the presence of an imine group (C=N) and an aldehyde group (CHO)
準備方法
Synthetic Routes and Reaction Conditions
(2E)-(Methylimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with methylamine under controlled conditions. The reaction typically requires an acid catalyst to facilitate the formation of the imine group. The general reaction is as follows:
CH3CHO+CH3NH2→CH3CH=NCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
(2E)-(Methylimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
科学的研究の応用
(2E)-(Methylimino)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of (2E)-(Methylimino)acetaldehyde involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.
類似化合物との比較
(2E)-(Methylimino)acetaldehyde can be compared with other similar compounds such as:
Acetaldehyde: Lacks the imine group and has different reactivity and applications.
Methylamine: Lacks the aldehyde group and has different chemical properties.
Schiff bases: Compounds with similar imine groups but different substituents, leading to varied reactivity and applications.
特性
CAS番号 |
64821-56-3 |
|---|---|
分子式 |
C3H5NO |
分子量 |
71.08 g/mol |
IUPAC名 |
2-methyliminoacetaldehyde |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h2-3H,1H3 |
InChIキー |
ZUKHBSKIPJXZOG-UHFFFAOYSA-N |
正規SMILES |
CN=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


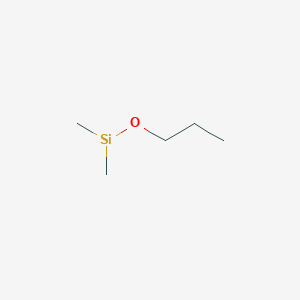
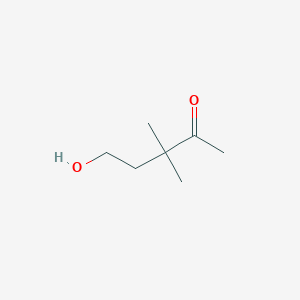




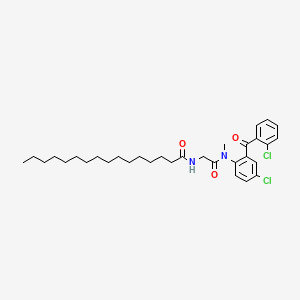

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

